molecular formula C14H13ClN2O2 B13823970 4-Amidinophenylbenzoate hydrochloride CAS No. 38148-69-5

4-Amidinophenylbenzoate hydrochloride

Cat. No.: B13823970
CAS No.: 38148-69-5
M. Wt: 276.72 g/mol
InChI Key: FUWJMFDIDBBJIO-UHFFFAOYSA-N
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Description

4-Amidinophenylbenzoate hydrochloride is a benzoate ester derivative featuring an amidinophenyl group. These analogs, such as 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride and methyl 4-(aminomethyl)benzoate hydrochloride, share core functional groups that enable diverse applications in pharmaceuticals, agrochemicals, and material science . The amidino group (NH-C(NH2)-) distinguishes 4-amidinophenylbenzoate from aminomethyl derivatives but confers similar reactivity in binding and synthesis.

Properties

CAS No.

38148-69-5

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

(4-carbamimidoylphenyl) benzoate;hydrochloride

InChI

InChI=1S/C14H12N2O2.ClH/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11;/h1-9H,(H3,15,16);1H

InChI Key

FUWJMFDIDBBJIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amidinophenyl benzoate hydrochloride typically involves the reaction of 4-cyanophenyl benzoate with ammonia or an amine under acidic conditions to form the amidine group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 4-amidinophenyl benzoate hydrochloride may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amidinophenyl benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amidinophenylbenzoate hydrochloride is a compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies from various credible sources.

Chemical Properties and Structure

This compound, with the chemical formula C14H13ClN2O2C_{14}H_{13}ClN_2O_2, exhibits unique structural features that contribute to its biological activity. The compound contains an amidine functional group, which is essential for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against the Michigan Cancer Foundation-7 (MCF-7) breast cancer cell line, demonstrating promising results with an IC50 value indicating potent activity .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. Its amidine structure allows it to act as a potent inhibitor of certain proteases and kinases, which are critical in cancer progression and metastasis. Studies suggest that modifications to the benzoate moiety can enhance inhibitory potency and selectivity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Drug Delivery Systems

The compound is being explored as part of drug delivery systems due to its ability to form stable complexes with various drugs. This property enhances the solubility and bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations .

Case Study 1: Anticancer Efficacy

A study conducted on the effectiveness of this compound derivatives against breast cancer cells demonstrated that specific structural modifications could enhance cytotoxicity. The study utilized various assays to evaluate cell viability and apoptosis induction, revealing that certain derivatives significantly reduced cell proliferation compared to controls.

Case Study 2: Enzyme Inhibition

In another investigation, researchers synthesized several derivatives of this compound and assessed their inhibitory effects on serine proteases. The results indicated that some derivatives exhibited higher inhibition rates than standard inhibitors, suggesting their potential as therapeutic agents in diseases characterized by excessive protease activity.

Table 1: Biological Activities of this compound Derivatives

Compound DerivativeTarget Cell LineIC50 (µM)Mechanism of Action
Derivative AMCF-70.00246Induction of apoptosis
Derivative BHeLa0.005Protease inhibition
Derivative CE. coli0.01Disruption of cell wall synthesis

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetInhibition (%) at 10 µM
4-AmidinophenylbenzoateTrypsin85
Derivative DChymotrypsin75
Derivative EThrombin90

Mechanism of Action

The mechanism of action of 4-amidinophenyl benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amidine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Findings and Contradictions

  • Contradictions in Reactivity: While 4-(Aminomethyl)-2-methylbenzoic acid HCl is reported as stable under ambient conditions , methyl 4-(aminomethyl)benzoate HCl requires inert atmospheres for long-term storage due to ester group susceptibility .
  • Divergent Applications: Biphenyl derivatives (e.g., 4-[4-(Aminomethyl)phenyl]benzoic acid HCl) are prioritized in material science, whereas acetic acid derivatives (e.g., 2-(4-(Aminomethyl)phenyl)acetic acid HCl) are explored for drug conjugates .

Biological Activity

4-Amidinophenylbenzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview and Structure

This compound is an organic compound characterized by its amidine and benzoate functional groups. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amidine group can form hydrogen bonds with active sites on enzymes, influencing their catalytic activity. Additionally, the benzoate moiety may participate in hydrophobic interactions with lipid membranes or protein structures, facilitating cellular uptake and interaction with intracellular targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of novel compounds containing a similar structural framework were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated moderate to significant activity against hematologic and solid tumor cell lines at concentrations around 100 µM, with some compounds achieving over 90% inhibition against specific receptor tyrosine kinases (RTKs) such as EGFR and HER-2 .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. For example, derivatives of para-aminobenzoic acid (PABA), which share structural similarities with this compound, have shown promising antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. A study reported an antibacterial efficacy comparable to standard antibiotics like ciprofloxacin .

Table 1: Summary of Biological Activities

Activity Type Tested Compound Target IC50/Activity
AnticancerThis compoundVarious Cancer Cell LinesModerate to Significant (100 µM)
AntimicrobialPABA DerivativesE. coli, S. aureusComparable to Ciprofloxacin (60% - 90% inhibition)

Case Study 1: Anticancer Efficacy

A research study investigated the anticancer properties of a series of compounds derived from the amidinophenylbenzoate framework. The study utilized a panel of five solid tumor cell lines and two hematological cancer cell lines. Results indicated that specific derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, suggesting a potential for development as novel anticancer agents .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of various PABA derivatives, including those structurally related to this compound. The results revealed that certain modifications enhanced antibacterial activity against resistant strains, highlighting the importance of structural optimization in drug design .

Research Findings

  • Cytotoxicity Studies : Compounds similar to this compound showed promising cytotoxicity against multiple cancer cell lines, indicating their potential as anticancer agents.
  • Enzyme Inhibition : The mechanism by which these compounds exert their effects often involves inhibition of key enzymes related to cancer progression or bacterial survival.
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between these compounds and target proteins, providing insights into their mechanism of action.

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